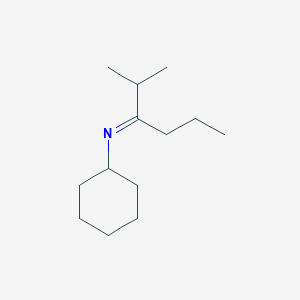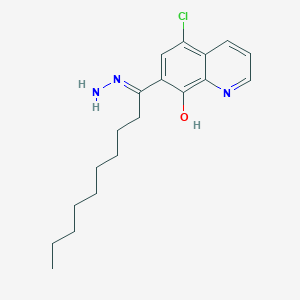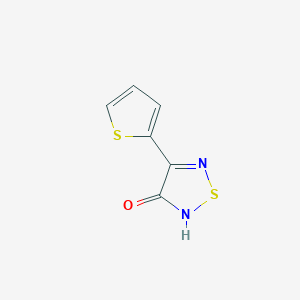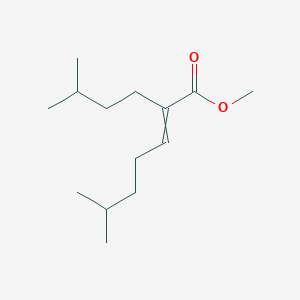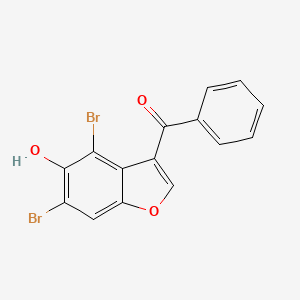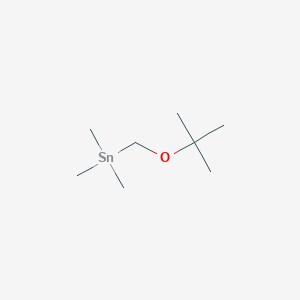
(tert-Butoxymethyl)(trimethyl)stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(tert-Butoxymethyl)(trimethyl)stannane is an organotin compound characterized by the presence of a tin atom bonded to a tert-butoxymethyl group and three methyl groups. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and materials science due to their unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (tert-Butoxymethyl)(trimethyl)stannane typically involves the reaction of trimethyltin chloride with tert-butoxymethyl lithium. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction proceeds as follows:
(CH3)3SnCl+LiCH2O-t-Bu→(CH3)3SnCH2O-t-Bu+LiCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(tert-Butoxymethyl)(trimethyl)stannane undergoes various chemical reactions, including:
Substitution Reactions: The tin atom can participate in nucleophilic substitution reactions, where the tert-butoxymethyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form tin oxides or reduction to form lower oxidation state tin compounds.
Hydrostannation: The addition of this compound to alkenes and alkynes, forming organotin hydrides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as halides (e.g., bromides, iodides) are commonly used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of new organotin compounds with different substituents.
Oxidation: Formation of tin oxides.
Reduction: Formation of lower oxidation state tin compounds.
Aplicaciones Científicas De Investigación
(tert-Butoxymethyl)(trimethyl)stannane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-tin bonds.
Biology: Investigated for its potential use in biological assays and as a probe for studying biological systems.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of polymers, coatings, and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of (tert-Butoxymethyl)(trimethyl)stannane involves the interaction of the tin atom with various molecular targets. The tin atom can form coordination complexes with nucleophiles, facilitating various chemical transformations. The tert-butoxymethyl group can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
Trimethyltin Chloride: A precursor in the synthesis of (tert-Butoxymethyl)(trimethyl)stannane.
Tetramethyltin: Another organotin compound with similar reactivity but different substituents.
Tributyltin Hydride: Used in similar hydrostannation reactions but with different steric and electronic properties.
Uniqueness
This compound is unique due to the presence of the tert-butoxymethyl group, which imparts distinct steric and electronic properties. This makes it a valuable reagent in organic synthesis, offering different reactivity and selectivity compared to other organotin compounds.
Propiedades
Número CAS |
87996-28-9 |
|---|---|
Fórmula molecular |
C8H20OSn |
Peso molecular |
250.95 g/mol |
Nombre IUPAC |
trimethyl-[(2-methylpropan-2-yl)oxymethyl]stannane |
InChI |
InChI=1S/C5H11O.3CH3.Sn/c1-5(2,3)6-4;;;;/h4H2,1-3H3;3*1H3; |
Clave InChI |
NXEHPZLXRJWXOL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC[Sn](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


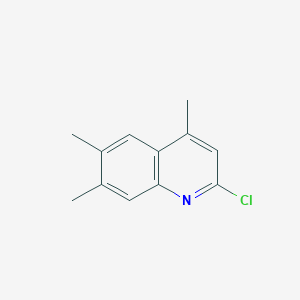
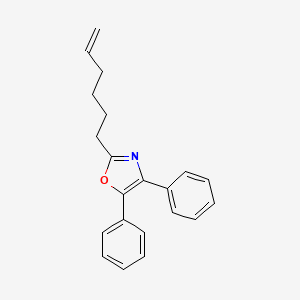
![10-[3-(Methylamino)propyl]-10H-phenothiazin-1-OL](/img/structure/B14389791.png)
![N-Bicyclo[2.2.1]heptan-2-yl-N-[(4-bromophenyl)methyl]-N'-propylurea](/img/structure/B14389797.png)
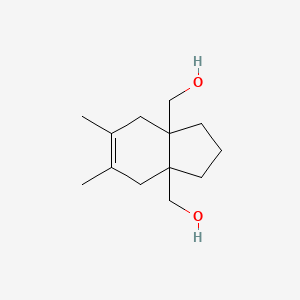
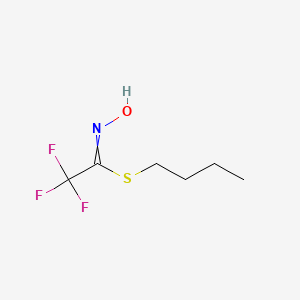
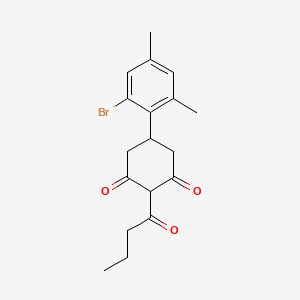

![(4-Methylphenyl)[6-methyl-2-(piperidin-1-yl)pyridin-3-yl]methanone](/img/structure/B14389824.png)
